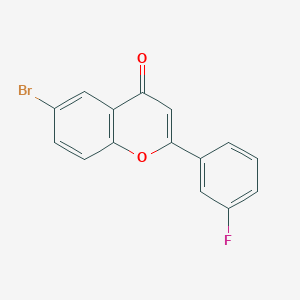

6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHTYKLXSOQULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 6 Bromo 2 3 Fluorophenyl 4h Chromen 4 One

Established Synthetic Pathways for the 4H-Chromen-4-one Core

The synthesis of the 4H-chromen-4-one scaffold is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical condensation and cyclization reactions and more modern metal-catalyzed and metal-free approaches.

Classical Condensation Reactions and Cyclization Routes

The traditional synthesis of the chromone (B188151) core often begins with ortho-hydroxyaryl ketones, such as 2'-hydroxyacetophenone (B8834). researchgate.net These methods typically involve a condensation reaction followed by a cyclization step to form the heterocyclic pyrone ring.

One of the most prominent methods is the Baker-Venkataraman Rearrangement . This reaction involves the conversion of an ortho-hydroxyacetophenone to a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione, which then undergoes acid-catalyzed cyclization to yield the chromone. ijrpc.comnih.gov A related approach is the direct Claisen Condensation of a 2'-hydroxyacetophenone with an appropriate ester in the presence of a strong base like sodium hydride. nih.govwikipedia.org This reaction forms the 1,3-dione intermediate in situ, which is then cyclized. researchgate.netnih.gov

The Kostanecki-Robinson Reaction provides another route, involving the reaction of an o-hydroxyaryl ketone with an aliphatic acid anhydride. While effective, this method is often used for the synthesis of 2-alkylchromones.

Acid catalysts play a crucial role in the final cyclization step of many of these classical routes. A variety of acids, including hydrochloric acid, sulfuric acid, acetic acid, and polyphosphoric acid, have been employed to facilitate the dehydration and ring closure of the diketone intermediate. ijrpc.com

Microwave irradiation has been shown to accelerate these classical reactions, often leading to cleaner products and higher yields in significantly shorter reaction times compared to conventional heating. ijrpc.comresearchgate.net

| Classical Reaction | Starting Materials | Key Intermediate | Typical Conditions |

| Baker-Venkataraman | 2'-Hydroxyacetophenone, Aromatic acyl chloride | 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanedione | Base (e.g., Pyridine (B92270), KOH), then Acid (e.g., HCl, H₂SO₄) |

| Claisen Condensation | 2'-Hydroxyacetophenone, Aromatic ester | 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanedione | Strong Base (e.g., NaH, NaOMe) in aprotic solvent, then Acid |

| Iodine-Mediated Cyclization | 2'-Hydroxychalcone (B22705) | Flavone (B191248) (2-Aryl-4H-chromen-4-one) | I₂, DMSO, heat |

Metal-Catalyzed and Metal-Free Synthetic Approaches for Chromones

Modern synthetic chemistry has introduced a range of metal-catalyzed and metal-free reactions to construct the chromone skeleton, often with improved efficiency and functional group tolerance. rsc.orgnih.gov

Metal-Catalyzed Syntheses: Palladium-catalyzed reactions are particularly prevalent. For instance, palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal acetylenes provides a direct route to chromones. organic-chemistry.org Another approach involves the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. nih.gov Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds has also been developed as a versatile method. organic-chemistry.org These methods often offer high regioselectivity and can be performed under milder conditions than many classical routes. rsc.org

Metal-Free Syntheses: Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. rsc.orgfrontiersin.org Tandem reactions starting from o-hydroxyphenyl enaminones have proven to be a reliable and broadly applicable strategy. rsc.orgnih.gov For example, a tandem Michael addition–Claisen rearrangement–O-arylation reaction between alkynones and allylic alcohols has been developed to produce 3-allyl-chromones under metal-free conditions. rsc.org Additionally, electrochemically induced, metal-free methods are emerging as a sustainable approach for the synthesis of related chromanone structures. proquest.com

Targeted Synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

The synthesis of the title compound requires specific strategies to ensure the correct placement of the bromine atom on the benzene (B151609) ring and the 3-fluorophenyl group at the 2-position of the chromone core.

Strategies for Introducing the 6-Bromo Substituent

The 6-bromo substituent can be incorporated either by starting with a pre-brominated precursor or by brominating the chromone scaffold at a later stage.

Starting with a Brominated Precursor: The most direct method involves using a brominated 2'-hydroxyacetophenone as the starting material. The synthesis would begin with 1-(5-bromo-2-hydroxyphenyl)ethanone. This compound can then be subjected to classical condensation and cyclization reactions, such as the Baker-Venkataraman rearrangement or Claisen condensation, with a derivative of 3-fluorobenzoic acid. nih.gov This ensures the bromine atom is unambiguously positioned at the desired location in the final product.

Late-Stage Bromination: Alternatively, the unsubstituted 2-(3-fluorophenyl)-4H-chromen-4-one can be synthesized first, followed by electrophilic bromination. The directing effects of the ether oxygen and the carbonyl group on the chromone ring influence the position of bromination. While this can be a viable strategy, it may sometimes lead to a mixture of isomers, requiring careful control of reaction conditions and subsequent purification.

| Bromination Strategy | Substrate | Typical Reagents | Advantage | Potential Disadvantage |

| Precursor Method | 1-(5-bromo-2-hydroxyphenyl)ethanone | N/A (Bromine is pre-installed) | Unambiguous regioselectivity | Availability of the starting material |

| Late-Stage Bromination | 2-(3-fluorophenyl)-4H-chromen-4-one | Br₂, Acetic Acid; NBS | Utilizes a common precursor | Potential for isomeric mixtures |

Incorporation of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group is introduced at the 2-position of the chromone ring. This is typically achieved by using a reagent that contains this moiety during the initial condensation step.

In the context of the Baker-Venkataraman rearrangement , 3-fluorobenzoyl chloride would be reacted with the appropriate 2'-hydroxyacetophenone to form the intermediate ester, which then rearranges to the 1,3-diketone.

For a Claisen-type condensation , an ester of 3-fluorobenzoic acid, such as methyl 3-fluorobenzoate, would be used as the coupling partner for the 2'-hydroxyacetophenone.

Another common and effective method involves the oxidative cyclization of a chalcone (B49325). This route starts with the base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (in this case, 1-(5-bromo-2-hydroxyphenyl)ethanone) with 3-fluorobenzaldehyde. This produces a 2'-hydroxychalcone intermediate, which can then be cyclized to the desired flavone (chromone) using reagents like iodine in DMSO. researchgate.net

Reaction Optimization and Scalability Considerations

For the efficient synthesis of this compound, particularly on a larger scale, several factors must be considered.

Reaction Optimization: The choice of solvent, base, and temperature is critical in condensation reactions to maximize the yield of the 1,3-diketone intermediate and minimize side reactions. nih.gov For instance, in the Baker-Venkataraman reaction, using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine has been shown to be effective for one-pot syntheses. nih.gov The subsequent acid-catalyzed cyclization step also requires optimization; the choice and concentration of the acid can significantly impact the reaction rate and final yield. The use of microwave-assisted synthesis can be a key optimization strategy, often reducing reaction times from hours to minutes and improving yields. ijrpc.com

Synthetic Modifications and Analog Development of this compound

The development of analogs for the core structure of this compound involves diverse synthetic strategies aimed at exploring its chemical space and understanding its structure-activity relationships. These strategies include the introduction of various substituents, the creation of chiral centers with high stereocontrol, and the use of efficient multicomponent reactions to build molecular complexity.

Exploration of Diverse Substituents at Key Positions for Structure-Activity Relationship (SAR) Studies

The systematic modification of the chromone scaffold is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to optimize biological activity. For analogs related to this compound, research has focused on introducing a variety of substituents at different positions of the chromone ring and the pendant phenyl group. These modifications can influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, which in turn affect its interaction with biological targets.

For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, the nature and size of the substituent at the C-3 position of the chromene ring were found to be critical for both inhibitory activity and selectivity. researchgate.netnih.gov A study involving 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones demonstrated that introducing different alkoxy groups or an acetyl group at the C-3 position significantly modulated their potency. The research identified that a benzyloxy group at this position resulted in a potent and selective COX-2 inhibitor. researchgate.netnih.gov This highlights that even distal modifications can have a profound impact on the molecule's biological profile.

The general synthetic approach to achieve these modifications often starts with the synthesis of a chalcone intermediate, which is then cyclized to form the chromone core. nih.gov For C-3 functionalization, a common precursor is the 3-hydroxy-chromen-4-one, which can be reacted with various alkyl halides or acyl chlorides to yield a library of derivatives. nih.gov

The following table summarizes the findings from SAR studies on related 2-phenyl-4H-chromen-4-one analogs, illustrating the impact of substituents at the C-3 position on COX-2 inhibition.

| Compound Series | Substituent (R) at C-3 Position | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -H | 0.13 | 153.8 |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -OH | >100 | N/A |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -OCH3 (Methyl) | 0.12 | 166.6 |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -OCH2CH3 (Ethyl) | 0.11 | 181.8 |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -OCH2CH=CH2 (Allyl) | 0.09 | 222.2 |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -OCH2Ph (Benzyl) | 0.07 | 287.1 |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones | -OCOCH3 (Acetyl) | 0.08 | 250.0 |

Data derived from studies on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives. researchgate.netnih.gov

Stereoselective Synthesis of Chiral Chromone Derivatives

The introduction of chirality into the chromone scaffold can lead to compounds with distinct pharmacological properties, as enantiomers often exhibit different interactions with chiral biological macromolecules. Stereoselective synthesis is therefore crucial for accessing enantiomerically pure chromone derivatives for biological evaluation. While the parent this compound is achiral, synthetic modifications, particularly reduction of the C2-C3 double bond, can generate a stereocenter at the C-2 position, leading to chiral flavanones (chroman-4-ones).

Several methodologies have been developed for the asymmetric synthesis of chiral chromanones. One highly efficient method involves the copper-catalyzed asymmetric conjugated reduction of chromones. nih.gov This approach utilizes a copper catalyst with a chiral ligand to achieve high yields and excellent enantioselectivity (ee). nih.gov Another powerful strategy is the nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones, which provides access to chiral 3-hydroxychroman derivatives bearing quaternary stereocenters. chemrxiv.orgchemrxiv.org This method has been shown to have a broad substrate scope, producing a variety of chiral chroman structures with excellent enantioselectivities. chemrxiv.orgchemrxiv.org

These asymmetric methods provide a pathway to chiral analogs that are structurally related to the target compound, enabling the exploration of stereochemistry in drug design.

The table below showcases examples of catalytic systems used for the stereoselective synthesis of chiral chromanone and chroman derivatives.

| Reaction Type | Catalytic System | Product Type | Achieved Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Conjugated Reduction | Copper-catalyzed | Chiral Chromanones | 80-99% | 94 to >99% |

| Asymmetric Conjugated Reduction | Copper-catalyzed | Chiral Thiochromanones | 74-87% | 96-97% |

| Asymmetric Reductive Cyclization | Nickel-catalyzed with (R)-AntPhos ligand | Chiral 3-hydroxychromans | up to 97% | >99:1 er |

| Decarboxylative Michael Reaction | Organocatalyzed | Chromanones with azlactone unit | Moderate to Good | up to 86:14 er |

Data derived from studies on the synthesis of various chiral chromone derivatives. nih.govchemrxiv.orgmdpi.com

Multicomponent Reactions in the Synthesis of Functionalized Chromones

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgsemanticscholar.org This strategy offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For the synthesis of functionalized chromones and related heterocyclic systems, MCRs provide a direct route to novel scaffolds that would otherwise require lengthy, multi-step syntheses. rsc.orgrsc.org

One approach involves using a pre-existing chromone scaffold, such as a 3-formylchromone, which can react with other components in a cascade reaction to produce highly functionalized derivatives. rsc.org For example, a three-component cascade reaction between 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides has been developed to construct complex bipyrimidine derivatives fused or linked to the chromone core. rsc.org

Another strategy involves the de novo synthesis of the chromene ring system. A well-known example is the three-component reaction of an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (like 1-naphthol) to produce 2-amino-4H-chromenes. ijcce.ac.ir This method is highly versatile and can be performed under various catalytic conditions, including microwave irradiation without a solvent, leading to high yields of the desired products. ijcce.ac.ir Such reactions are instrumental in creating libraries of functionalized chromenes for biological screening. ijcce.ac.ir These MCRs represent a highly effective strategy for the derivatization and analog development of core structures like this compound.

The following table provides an example of a multicomponent reaction used to synthesize functionalized chromene derivatives.

| Reaction Name | Component 1 | Component 2 | Component 3 | Product | Key Features |

|---|---|---|---|---|---|

| Synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | Arylglyoxals | 1-Naphthol | Malononitrile | 2-Amino-4-aroyl-4H-benzo[h]chromenes | One-pot synthesis, Solvent-free, Microwave-assisted, High yields (70-89%) |

Data derived from a study on the multicomponent synthesis of 4H-benzo[h]chromenes. ijcce.ac.ir

Advanced Molecular Structure and Reactivity Investigations

Quantum Chemical Studies of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Quantum chemical studies provide profound insights into the molecular architecture and electronic behavior of this compound. These computational methods allow for a detailed exploration of the molecule's properties at the atomic level, which is crucial for understanding its reactivity and potential interactions.

Density Functional Theory (DFT) is a powerful computational tool used to predict the ground-state electronic structure of molecules. By employing functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy conformation. This process calculates the most stable arrangement of atoms by minimizing the forces acting on them, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.netgoums.ac.ir

The optimized geometry reveals that the chromone (B188151) core is nearly planar, while the 3-fluorophenyl ring is twisted out of this plane to minimize steric hindrance. researchgate.net This twist is defined by the dihedral angle between the pyran ring of the chromone system and the phenyl ring. Electronic properties such as total energy, dipole moment, and polarizability are also derived from these calculations, offering a comprehensive electronic profile of the molecule. eurjchem.com

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2-C3 | 1.35 | C2-C3-C4 | 122.5 |

| C3-C4 | 1.46 | C3-C4-O2 | 123.0 |

| C4=O2 | 1.23 | C5-C6-Br | 119.5 |

| C6-Br | 1.90 | O1-C2-C1' | 115.8 |

| C1'-C3' | 1.39 | C2'-C3'-F | 118.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.orgnist.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is typically distributed over the electron-rich benzopyran (chromone) ring system, particularly the fused benzene (B151609) ring. The LUMO, conversely, is often spread across the entire conjugated system, including the pyrone ring and the attached 3-fluorophenyl group. This distribution indicates that the chromone moiety is the primary site for electrophilic attack, while the molecule as a whole can accept electrons in reactions. The calculated HOMO-LUMO gap for similar brominated heterocyclic systems suggests significant charge transfer capabilities within the molecule. researchgate.netnih.gov

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial atomic charges on each atom. This analysis typically shows a significant negative charge on the carbonyl oxygen atom (O2) and the fluorine atom, while the carbonyl carbon (C4) and the carbon atoms attached to the halogens bear partial positive charges. This information is vital for predicting intermolecular interactions and reaction pathways.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule, providing a map of its electrostatic potential. wolfram.commdpi.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red areas indicate regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue areas signify electron-deficient regions with positive potential (attractive to nucleophiles). Green and yellow areas represent regions with near-zero or intermediate potential, respectively. wolfram.comproteopedia.org

In the MEP surface of this compound, the most negative potential (deep red) is concentrated around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack and hydrogen bonding. nih.gov The fluorine atom also contributes to a region of negative potential. Conversely, regions of positive potential (blue) are typically located around the hydrogen atoms of the aromatic rings. This detailed map of electronic landscapes allows for a rational prediction of the molecule's interaction with other chemical species. mdpi.com

Conformational Analysis and Molecular Flexibility

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the energy associated with them. libretexts.org For this compound, the key source of conformational flexibility is the rotation around the C2-C1' single bond, which connects the chromone core to the 3-fluorophenyl ring. nih.gov

The relative orientation of these two ring systems is defined by a dihedral angle. A fully planar conformation is generally disfavored due to steric repulsion between the hydrogen atoms on the adjacent rings. Computational methods, such as performing a potential energy surface (PES) scan by systematically rotating this dihedral angle, can identify the most stable conformer(s) and the energy barriers to rotation. cwu.edu The lowest energy conformation for this type of 2-phenylchromone structure is typically one where the phenyl ring is twisted by 20-40 degrees relative to the chromone plane. This non-planar arrangement represents the optimal balance between conjugative stabilization (which favors planarity) and steric repulsion (which disfavors it). nih.gov Understanding the molecule's preferred conformation and its flexibility is crucial, as these factors can significantly influence its biological activity and crystal packing. lumenlearning.com

Theoretical Insights into Reaction Mechanisms of Derivatization

Theoretical chemistry provides powerful insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For a molecule like this compound, derivatization can occur at several positions, and computational studies can predict the most likely outcomes. nih.gov

For instance, electrophilic aromatic substitution is a common derivatization reaction. DFT calculations can model the reaction pathway for the addition of an electrophile (e.g., nitration or further halogenation) to either the chromone's fused benzene ring or the pendant 3-fluorophenyl ring. By calculating the activation energies and the stability of the possible intermediates (sigma complexes), the regioselectivity of the reaction can be predicted. researchgate.net

Furthermore, theoretical models can explore reactions involving the pyrone ring, such as nucleophilic addition to the C2=C3 double bond or reactions at the carbonyl group. youtube.com By mapping the reaction coordinates and identifying the transition state structures, a detailed, step-by-step understanding of the derivatization mechanism can be achieved. These theoretical insights are invaluable for guiding synthetic efforts to create new analogues with desired properties. biomedres.us

Biological Activity Studies and Structure Activity Relationship Sar Analysis

In Vitro Biological Activity Screening of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

In vitro studies of this compound and related compounds have explored their interactions with various biological targets, providing insights into their potential mechanisms of action.

Modulation of Enzyme Activity (e.g., Kinases, MAO-B, COX-2)

The chromen-4-one scaffold is a recognized "privileged structure" in drug discovery, capable of interacting with numerous enzymes. nih.gov

Kinase Activity: Kinases are crucial enzymes that regulate complex cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. ed.ac.uk While specific kinase inhibition data for this compound is not detailed, the broader class of flavonoids has been extensively studied for this activity.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease. nih.gov The chromone (B188151) scaffold has been identified as a promising base for developing selective MAO-B inhibitors. researchgate.net Studies on chromone-hydroxypyridinone hybrids have identified potent and selective human MAO-B inhibitors, with activity influenced by substituents on the chromone ring. nih.gov For instance, certain chromone derivatives have shown MAO-B inhibitory activity with IC50 values in the nanomolar range. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key mediator of inflammation. mdpi.com A series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group were evaluated as selective COX-2 inhibitors. nih.govnih.gov The study revealed that the nature and size of the substituent on the C-3 position of the chromene ring are important for both inhibitory activity and selectivity. nih.govnih.gov For example, a derivative with a benzyloxy group at the C-3 position was identified as a potent and highly selective COX-2 inhibitor. nih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one derivatives | COX-2 | Substituents on the C-3 position are critical for potent and selective inhibition. A benzyloxy group yielded an IC50 of 0.07 μM. | nih.govnih.gov |

| Chromone-hydroxypyridinone hybrids | MAO-B | Substituents at the C-7 position of the chromone core improved MAO-B inhibitory activity, with IC50 values reaching the nanomolar range. | nih.gov |

| 6-Bromoflavone | GABAA Receptors | Acts as a positive modulator, demonstrating that 6-substitution is a key determinant of efficacy. | researchgate.net |

Cellular Antiproliferative or Cytotoxic Effects in Non-Human Cell Lines

The chromene scaffold is a core component of many compounds exhibiting significant anticancer properties. nih.gov Various derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.gov For example, a focused set of novel chromenes showed activity in the nanomolar range against melanoma, prostate, and glioma cancer cell lines. nih.gov One specific chromene analog was particularly active against the A172 human glioma cell line with an IC50 of 7.4 nM. nih.gov Similarly, certain 2-amino-4H-chromene derivatives have shown robust antiproliferative activities with IC50 values in the low nanomolar range. nih.gov A 4H-chromen-4-one derivative isolated from a marine Streptomyces species also showed notable cytotoxicity against human colon carcinoma (EC50: 9.68 μg/ml) and human prostate adenocarcinoma (EC50: 9.93 μg/ml) cell lines. nih.gov

| Compound Class | Cell Line | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Novel Chromene Analog | A172 (Human Glioma) | 7.4 nM | nih.gov |

| Novel Chromene Analog | A375 (Human Melanoma) | 80 nM | nih.gov |

| 4H-Chromen-4-one derivative | Human Colon Carcinoma | 9.68 μg/ml | nih.gov |

| 4H-Chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 μg/ml | nih.gov |

| Chromene-based azo chromophore | Various cancer cell lines | 0.3 to 2 µg/mL | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of the 4H-chromen-4-one scaffold have been investigated for their efficacy against various microbial pathogens. nih.gov

Antibacterial Activity: Research has shown that the presence of halogen and nitro groups on the flavonoid skeleton can have a significant effect on antimicrobial properties. nih.gov Studies on 6-bromo-8-nitroflavone demonstrated an inhibitory effect on the growth of pathogenic bacteria such as Enterococcus faecalis. nih.gov Furthermore, a 4H-chromen-4-one derivative from a marine source was found to be highly potent against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml. nih.gov

Antifungal Activity: The antifungal potential of related heterocyclic structures has also been established. For instance, new quinazolin-4-one derivatives containing a 6-bromo substitution exhibited significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.govresearchgate.net Another study found that 6-bromo-4-ethoxyethylthio quinazoline (B50416) possesses high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Antiviral Activity: The 4H-chromen-4-one scaffold has been a focus of research for developing antiviral agents. nih.govnih.gov A computational and in vitro study investigating flavonoids containing this scaffold against SARS-CoV-2 identified isoginkgetin (B1672240) as a molecule with remarkable inhibitory potency against the virus in Vero cells. nih.govnih.gov

Antioxidant Mechanisms and Radical Scavenging

The antioxidant activity of flavonoids is one of their most well-known biological properties. researchgate.net Chemical modifications, such as bromination, have been shown to alter these properties. researchgate.net Studies have demonstrated that the bromination of flavonoids can yield derivatives with higher antioxidant activity as radical scavengers compared to the parent compounds. researchgate.net This enhanced activity is often measured using methods like the 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net The introduction of a bromine atom can also increase the lipophilicity of the flavonoid, which may allow it to diffuse more easily through cellular membranes to exert its antioxidant effects intracellularly. researchgate.net

Structure-Activity Relationship (SAR) of this compound and its Analogs

SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects, guiding the design of more potent and selective compounds.

Influence of the 6-Bromo Substitution on Biological Activities

The substitution pattern on the flavone (B191248) core is a critical determinant of its biological profile. The presence and position of a bromine atom, specifically at the C-6 position, have been shown to significantly influence the activity of these compounds.

Enhanced Antitumor and Antimicrobial Activity: The introduction of a bromine atom has been linked to enhanced potency in several biological contexts. Research on chromene–chalcone (B49325) hybrids found that brominated compounds exhibited superior antitumor activity compared to their chlorinated and fluorinated counterparts. mdpi.com Similarly, the presence of a bromine atom at position 6 in flavonoid structures contributes to their antibacterial properties. nih.gov The development of various 6-bromo-quinazolin-4-ones with significant antimicrobial activity further underscores the importance of this substitution. nih.govresearchgate.net

Increased Antioxidant Potential: As noted previously, the bromination of flavonoids, often occurring at the C-6 and C-8 positions, can result in derivatives with higher free radical scavenging activity than the non-brominated parent compounds. researchgate.net This modification also increases lipophilicity, potentially improving bioavailability at the cellular level. researchgate.net

Impact of the 3-Fluorophenyl Moiety and its Regioisomers

The substitution pattern on the 2-phenyl ring of the 4H-chromen-4-one scaffold is a critical determinant of biological activity. In the case of this compound, the presence and position of the fluorine atom on the phenyl group (the B-ring) significantly modulate its interaction with biological targets. Research into related chromone structures has shown that a substituent capable of acting as a hydrogen bond donor at the meta position (position 3) of the phenyl ring can greatly enhance biological effects, such as anti-inflammatory activity. nih.gov The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor, and its placement at the 3-position is therefore a key structural feature.

The specific location of the halogen substituent, known as regioisomerism, has a profound impact on the inhibitory potency of these compounds. Studies comparing the biological activities of different fluorophenyl regioisomers have provided valuable insights into the structure-activity relationship (SAR). For instance, a comparative study on furochromone derivatives evaluated as potential multi-target-directed ligands demonstrated a clear distinction in activity between 3-fluoro and 4-fluoro substituted compounds. nih.gov The 2-(3-fluorophenyl) derivative exhibited a dual inhibitory effect against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while its 4-fluorophenyl regioisomer showed reduced efficacy, particularly against BChE. nih.gov This suggests that the meta-substitution of the fluorine atom allows for a more favorable orientation within the active sites of these enzymes compared to the para-substitution.

Further studies on other molecular scaffolds have also underscored the general importance of a halogen on the phenyl ring for bioactivity, with the specific position influencing potency and selectivity. frontiersin.org

Table 1: Comparative Inhibitory Activity of Fluorophenyl Regioisomers against Cholinesterases Data extracted from a study on furochromone derivatives, illustrating the impact of fluorine position. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(3-fluorophenyl) | Acetylcholinesterase (AChE) | 15.2 |

| Butyrylcholinesterase (BChE) | 7.7 | |

| 2-(4-fluorophenyl) | Acetylcholinesterase (AChE) | 18.1 |

| Butyrylcholinesterase (BChE) | 15.6 |

Role of the 4H-Chromen-4-one Scaffold and Core Modifications

The 4H-chromen-4-one core, also known as the chromone or benzo-γ-pyrone scaffold, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This bicyclic heterocyclic system is a key component of many naturally occurring and synthetic compounds that exhibit a vast array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. nih.govfrontiersin.orgnih.govnih.gov The versatility of the 4H-chromen-4-one scaffold makes it an excellent template for the development of novel therapeutic agents. frontiersin.orgnih.gov Its planar structure and the presence of a ketone group and an ether oxygen allow for diverse interactions with various biological macromolecules. nih.gov The scaffold itself has been identified as a potential inhibitor of viral components, such as the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov

Modifications to the core 4H-chromen-4-one structure, particularly on the benzopyran ring (the A- and C-rings), are crucial for tuning the biological activity and selectivity. SAR studies on related chroman-4-one (a reduced form of chromone) derivatives as SIRT2 inhibitors have revealed several key principles that are applicable to the broader chromone class. acs.orgnih.gov These studies found that:

The integrity of the carbonyl group at the 4-position is often essential for high potency. acs.org

Substituents on the aromatic A-ring are necessary to achieve significant inhibition. nih.gov

The introduction of large, electron-withdrawing groups at positions 6 and 8 is particularly favorable for enhancing activity. acs.orgnih.gov

The 6-bromo substituent in this compound aligns perfectly with these findings. The bromine atom is both bulky and highly electronegative, properties that have been shown to increase the inhibitory potency of chromone-based compounds in various assays. acs.orgnih.gov For example, the replacement of a chlorine atom with a bromine atom at the 6-position was well-tolerated and maintained potent inhibitory activity against SIRT2. nih.gov This highlights the strategic importance of the 6-bromo modification on the core scaffold for biological efficacy.

Table 2: Effect of Core Modifications on the Biological Activity of Chromone/Chroman-4-one Derivatives General SAR principles derived from studies on related scaffolds. acs.orgnih.gov

| Modification Position | Type of Substituent | General Effect on Activity |

|---|---|---|

| Position 4 | Intact Carbonyl (C=O) | Crucial for high potency |

| Position 6 | Unsubstituted | Loss of activity |

| Large, electron-withdrawing (e.g., Br, Cl) | Favorable; enhances potency | |

| Position 8 | Unsubstituted | Loss of activity |

| Large, electron-withdrawing (e.g., Br, Cl) | Favorable; enhances potency |

Comparative Analysis with Other Chromone and Flavonoid Subclasses

The 2-phenyl-4H-chromen-4-one structure is the defining core of the flavone subclass of flavonoids. nih.gov Flavonoids are a large and diverse group of plant secondary metabolites characterized by a C6-C3-C6 carbon framework. nih.gov The various subclasses are differentiated by the oxidation level and substitution pattern of the central three-carbon pyran ring (C-ring) and the position of the B-ring attachment to it. nih.gov Understanding the structural differences between these subclasses is key to appreciating their distinct biological profiles.

Flavones (e.g., this compound): Feature a double bond between C2 and C3 and a carbonyl group at C4. The B-ring is attached at the C2 position. This planar structure is associated with a wide range of activities, including anti-inflammatory and anticancer effects. nih.gov

Flavanones: These are structurally similar to flavones but lack the C2-C3 double bond. This saturation creates a chiral center at C2, making the structure non-planar. This change can significantly alter biological activity, and some flavanones have shown notable cytotoxic effects. mdpi.com

Coumarins: These are isomers of chromones, possessing a 2H-chromen-2-one scaffold (an α-pyrone fused to a benzene (B151609) ring). While they share some structural similarities, the different placement of the carbonyl group and the typical lack of a 2-phenyl substituent lead to different pharmacological profiles, such as the anticoagulant activity seen in 4-hydroxycoumarin (B602359) derivatives. frontiersin.orgmdpi.com

The specific arrangement of the phenyl ring, the oxidation state of the central ring, and the pattern of substituents all contribute to the unique biological signature of each subclass. The flavone structure, as seen in this compound, provides a rigid, planar scaffold that is highly amenable to functionalization for targeting specific enzymes and receptors. nih.gov

Table 3: Structural Comparison of Flavonoid and Related Subclasses

| Subclass | Core Scaffold | Key Structural Features |

|---|---|---|

| Flavones | 2-Phenyl-4H-chromen-4-one | C2-C3 double bond; B-ring at C2 |

| Flavanones | 2-Phenyl-2,3-dihydro-4H-chromen-4-one | Saturated C2-C3 bond; B-ring at C2 |

| Isoflavones | 3-Phenyl-4H-chromen-4-one | C2-C3 double bond; B-ring at C3 |

| Coumarins | 2H-chromen-2-one | Carbonyl at C2; no B-ring in core |

Mechanistic Investigations of Biological Action Pre Clinical, Molecular Level

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand by estimating its binding affinity and mode of interaction. For chromen-4-one derivatives, these simulations are critical in understanding how substitutions on the chromone (B188151) core influence target specificity and binding strength.

Computational analyses of chromone derivatives similar to 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one have revealed common patterns of interaction with protein targets. These interactions are predominantly a mix of hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-protein complex.

Hydrophobic interactions are often the main driving force for the binding of small molecules into the active sites of proteins. The aromatic rings of the chromone core and the fluorophenyl group are expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues within a target's binding pocket. The bromine atom at the 6-position can also contribute to binding through halogen bonding, a specific type of non-covalent interaction.

Hydrogen bonds, while fewer, provide specificity. The carbonyl oxygen of the chromen-4-one scaffold is a key hydrogen bond acceptor, frequently interacting with donor residues like asparagine or glutamine in the binding site.

Table 1: Predicted Ligand-Protein Interactions for Chromen-4-one Scaffolds

| Interaction Type | Key Moieties of Ligand | Potential Interacting Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen (C4=O) | Asn, Gln, Ser, Thr |

| Hydrophobic Interactions | Phenyl Ring (C2), Chromone Core | Leu, Val, Ile, Ala, Phe, Trp, Pro |

| π-π Stacking | Phenyl Ring (C2), Benzene (B151609) ring of Chromone | Phe, Tyr, Trp, His |

Through docking simulations of analogous compounds, specific amino acid residues have been identified as critical for binding within the active sites of various protein targets, such as kinases and other enzymes. For instance, in studies involving similar heterocyclic compounds targeting protein kinases, interactions with residues in the hydrophobic pocket and the hinge region are common. While specific targets for this compound are not yet fully elucidated in publicly available literature, general patterns from related molecules suggest the importance of the following types of residues.

Table 2: Key Amino Acid Residues in Binding Sites of Potential Targets for Chromen-4-one Derivatives

| Protein Target Class | Key Interacting Residues (Examples) | Role in Binding |

|---|---|---|

| Protein Kinases | Hinge Region Residues (e.g., Met, Cys) | Hydrogen bonding with carbonyl oxygen |

| Hydrophobic Pocket I (e.g., Leu, Val) | Hydrophobic interactions with phenyl group | |

| Catalytic Lysine | Potential electrostatic interactions | |

| Sigma-1 Receptor | Hydrophobic Residues (e.g., Val, Trp, Leu) | Forms the primary binding pocket |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. These simulations model the atomic-level movements and conformational changes of the protein and the bound ligand, providing insights into the durability of the interactions identified in docking. For chromen-4-one derivatives, MD simulations can confirm whether the initial binding pose is maintained and can reveal the role of solvent molecules in mediating interactions. Stable root-mean-square deviation (RMSD) values for the ligand and protein backbone throughout the simulation are indicative of a stable binding complex.

Cellular Pathway Modulation and Signalling Studies (In Vitro)

In vitro studies using cell lines are essential to confirm the biological activity predicted by computational methods and to uncover the downstream effects of the compound on cellular processes.

Research on various substituted 2-phenyl-4H-chromen-4-one compounds has indicated their potential to modulate key signaling pathways involved in cell proliferation, inflammation, and survival, such as the MAPK and PI3K-Akt pathways. For example, some flavonoid derivatives have been shown to inhibit the phosphorylation of key proteins in these cascades. The inhibition of these pathways can disrupt oncogenic signaling and is a common mechanism for anti-cancer agents. The FoxO family of transcription factors, which are regulated by the PI3K-Akt pathway, are involved in apoptosis and cell cycle arrest. Modulation of cAMP signaling has also been noted for some heterocyclic compounds.

Table 3: Potential Effects of Chromen-4-one Derivatives on Signaling Pathways

| Signaling Pathway | Potential Effect | Key Proteins Affected (Examples) |

|---|---|---|

| MAPK/ERK | Inhibition | ERK, MEK |

| PI3K-Akt | Inhibition | Akt, mTOR |

A significant body of research demonstrates that chromen-4-one derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This is a highly sought-after characteristic for potential anti-cancer drugs. The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies on related compounds have shown the cleavage, and thus activation, of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). Another hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3.

Table 4: Markers of Apoptosis Induction by Chromen-4-one Analogs in Cancer Cell Lines

| Apoptotic Mechanism | Research Cell Line (Examples) | Key Findings |

|---|---|---|

| Caspase Activation | Oral Cancer, Breast Cancer | Cleavage of pro-caspase-3, -8, -9 |

| PARP Cleavage | Jurkat, T47D | Detection of cleaved PARP fragment |

Target Identification and Validation Approaches (Biochemical and Cell-Based Assays)

Currently, there is a notable absence of published research detailing the identification and validation of specific biological targets for this compound. Scientific investigations typically employ a variety of biochemical and cell-based assays to elucidate the mechanism of action of a compound. Biochemical assays might include enzyme inhibition studies or receptor binding assays to identify direct molecular interactions. Cell-based assays, on the other hand, could involve reporter gene assays, cell viability studies, or analysis of signaling pathways to understand the compound's effect in a cellular context.

For structurally related compounds within the broader chromen-4-one family, such assays have been crucial in identifying targets. For instance, some chromone derivatives have been evaluated for their inhibitory effects on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation. Other related compounds have been studied as agonists for G protein-coupled receptors. However, without specific studies on this compound, any discussion of its molecular targets would be speculative.

Due to the lack of specific research data, no detailed findings or data tables on the biochemical and cell-based assays for this compound can be presented at this time. Further research is required to identify its molecular targets and to validate its biological activity at the preclinical level.

Computational Drug Design and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For chromen-4-one derivatives, QSAR studies are instrumental in predicting the activity of novel analogues and identifying key structural features that govern their therapeutic effects. researchgate.netnih.gov

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which can be electronic, steric, hydrophobic, or topological, are then used as variables to build a regression model. For example, studies on 4-aryl-4H-chromenes have revealed that 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are significant factors influencing apoptosis-inducing activity. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other chromen-4-one series to elucidate the three-dimensional structural requirements for potent activity. dntb.gov.ua These models provide predictive equations that can estimate the activity of untested compounds, like 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, guiding the synthesis of more potent molecules. nih.gov

| Descriptor Type | Examples | Relevance to Chromen-4-one Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions with the target protein and compound reactivity. nih.govnih.gov |

| Topological | 2D Autocorrelation, Wiener Index | Encodes information about atomic connectivity and branching, affecting how the molecule fits into a binding pocket. nih.gov |

| Quantum Chemical | Atomic Charges, Ionization Potential | Describes the electronic distribution and stability, which is crucial for binding affinity and metabolic stability. nih.gov |

| Steric (3D) | Molecular Volume, Surface Area | Determines the physical fit of the ligand within the receptor's active site. |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel compounds ("hits") from large chemical databases that are likely to bind to a specific biological target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore models are developed. This approach involves analyzing a set of known active molecules to identify common chemical features responsible for their activity. nih.gov For a series of chromen-4-one derivatives, a model could be generated by superimposing several potent analogues and abstracting the shared features. For instance, a model for chromone-based MAO inhibitors identified an aromatic ring, a hydrogen bond acceptor, and three hydrophobic regions (AHRRR) as critical for activity. nih.gov Such a model, derived from compounds structurally related to this compound, can then be used as a 3D query to screen databases for new molecules that possess a different core structure but share the same essential pharmacophoric features. researchgate.net

When the 3D structure of the target protein is available, often from X-ray crystallography, structure-based approaches are preferred. nih.gov A pharmacophore model can be generated directly from the interactions observed between the protein and a known ligand in the binding site. nih.govnih.gov This structure-based model precisely defines the spatial constraints of the active site.

Alternatively, molecular docking, a prominent structure-based virtual screening method, can be used. nih.gov In this process, a library of compounds is computationally docked into the target's binding pocket, and each compound's binding orientation and affinity are scored. scispace.com For a compound like this compound, docking studies against a relevant target kinase or enzyme would predict its binding mode and energy. This allows for the high-throughput screening of millions of compounds to identify those with the highest predicted affinity, which are then prioritized for experimental testing. nih.govnih.gov

| Pharmacophore Feature | Description | Potential Role in Chromen-4-one Binding |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., Oxygen, Nitrogen). | The carbonyl oxygen at the C-4 position of the chromen-4-one core is a key HBA. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | Hydroxyl substitutions on the phenyl ring or chromone (B188151) core can act as HBDs. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The phenyl ring at C-2 and the fused benzene (B151609) ring of the chromone scaffold can form pi-pi stacking interactions. |

| Hydrophobic Feature (HY) | A non-polar group. | The bromo and fluoro substituents, as well as the carbon skeleton, contribute to hydrophobic interactions. |

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico, Non-Clinical)

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development. nih.goveurekaselect.com In silico ADME prediction models provide a rapid and cost-effective means of evaluating these pharmacokinetic parameters based solely on the chemical structure of a compound like this compound. mdpi.comjonuns.commdpi.com

These computational models use algorithms derived from large datasets of experimental results to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. nih.govresearchgate.net For example, predictions for chromone derivatives often indicate high intestinal absorption and potential interactions with specific CYP isoforms. nih.govmdpi.com These predictions help researchers prioritize compounds with favorable drug-like properties for further development and flag potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification. nih.govmdpi.com

| ADME Parameter | Predicted Property for a Representative Chromone Structure | Implication for Drug Development |

| Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability. mdpi.com |

| Caco-2 Permeability | High | Suggests efficient absorption across the intestinal wall. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to penetrate | May be suitable for targeting central nervous system disorders. nih.gov |

| CYP450 Inhibition | Potential inhibitor of CYP2C9, CYP2C19 | Indicates a risk of drug-drug interactions that needs to be evaluated. mdpi.com |

| Lipinski's Rule of Five | Compliant (0 violations) | The molecule has physicochemical properties consistent with known orally active drugs. mdpi.com |

| Solubility (log S) | Moderately Soluble | Adequate solubility for absorption, though formulation strategies might be needed. nih.gov |

Scaffold Hopping and Lead Optimization via Computational Methods

Scaffold hopping is a computational strategy used in lead optimization to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound but possess improved properties. mdpi.comrsc.org This technique is valuable for overcoming issues with a lead compound, such as poor pharmacokinetics, toxicity, or patentability. bohrium.com

Starting with the this compound scaffold, computational methods can search virtual libraries for bioisosteric replacements for the chromen-4-one core. nih.gov The goal is to find new scaffolds that orient the key substituent groups—the 6-bromo and the 2-(3-fluorophenyl) moieties—in a similar three-dimensional arrangement to maintain target affinity. For example, the chromen-4-one core could be replaced with scaffolds like quinazolin-4-one or pyrazolo[1,5-a]pyrimidine (B1248293) to enhance properties such as metabolic stability or selectivity. nih.govresearchgate.net This process often involves an iterative cycle of virtual screening, molecular docking, and ADME prediction to evaluate the new designs before committing to chemical synthesis, significantly streamlining the lead optimization process. nih.govdundee.ac.ukresearchgate.net

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |

| Chromen-4-one | Quinazolin-4-one | Introduce a nitrogen atom to alter hydrogen bonding capacity and potentially improve metabolic stability. nih.gov |

| Chromen-4-one | Aurone | Explore a different isomeric core to find novel binding modes or improve selectivity. mdpi.comnih.gov |

| Chromen-4-one | Pyrazolo[1,5-a]pyrimidine | Replace the phenyl ring with a heteroaromatic system to address metabolic liabilities associated with aromatic oxidation. rsc.orgresearchgate.net |

| Chromen-4-one | Benzo[d]imidazo[2,1-b]thiazol-3-one | Introduce a more complex heterocyclic system to enhance potency and explore new intellectual property space. mdpi.com |

Future Research Directions and Research Tool Development

Design and Synthesis of Novel Chromone (B188151) Derivatives with Enhanced Specificity or Multitarget Activity

The versatility of the chromone skeleton provides a robust platform for designing novel derivatives with improved therapeutic profiles. nih.gov Future research will likely focus on two primary strategies: enhancing target specificity and designing multitarget-directed ligands (MTDLs).

Enhanced Specificity: Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of derivatives with high affinity and selectivity for a single biological target. nih.gov For example, research has shown that specific substitutions on the chromone ring are critical for potent and selective inhibition of enzymes like protein kinase CK2 and sirtuin 2. nih.govacs.org By systematically modifying the substituents on both the benzopyran and the phenyl rings of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, researchers can fine-tune its interaction with specific targets, potentially leading to more effective and less toxic therapeutic agents.

Multitarget-Directed Ligands (MTDLs): Complex diseases such as Alzheimer's often involve multiple pathological pathways, making MTDLs an attractive therapeutic strategy. mdpi.com The chromone scaffold is well-suited for developing such agents by hybridizing it with other pharmacologically active moieties. nih.gov For instance, tacrine-chromene hybrids have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are key targets in Alzheimer's disease. nih.gov Future work could involve conjugating the this compound core with other active fragments to create novel MTDLs for neurodegenerative diseases, cancer, or inflammatory disorders. mdpi.comresearchgate.net

| Chromone Derivative Type | Design Strategy | Potential Therapeutic Target(s) | Reference Example |

|---|---|---|---|

| Chromone-2-aminothiazole hybrids | Hybridization to enhance specificity | Protein Kinase CK2 | Compound 5i showed potent CK2 inhibition (IC50 = 0.08 μM) and anti-proliferative activity. nih.gov |

| Tacrine-chromene hybrids | Multitarget-directed ligand (MTDL) design | AChE, BuChE, MAO-B, BACE-1 | Designed for potential Alzheimer's disease treatment. nih.gov |

| Chromone-3-carboxamides | SAR-guided optimization | Monoamine Oxidase B (MAO-B) | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide was found to be a potent and reversible MAO-B inhibitor. nih.gov |

| Thienopyrimidine-chromone conjugates | Hybridization for pathway inhibition | mTOR/PI3Kα | Developed as dual inhibitors for anticancer applications. |

Exploration of New Biological Targets and Pathways for Chromones

While chromones are known to interact with enzymes like MAOs and protein kinases, a significant area of future research lies in identifying novel biological targets and elucidating their mechanisms of action. nih.govnih.govnih.gov The chromone scaffold's ability to bind to diverse receptors suggests that its full therapeutic potential has yet to be unlocked. ijrpc.com

Researchers are exploring the effects of chromone derivatives on various cellular pathways involved in cancer, such as apoptosis, cell cycle regulation, and signal transduction. nih.govresearchgate.netresearchgate.net For example, some chromone-based compounds have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. Furthermore, the anti-inflammatory properties of chromones suggest their potential for targeting pathways involved in chronic inflammatory diseases. nih.gov Recent computational studies have also pointed to chromones as potential inhibitors of SARS-CoV-2, indicating a possible role in antiviral therapy. biointerfaceresearch.com The discovery of chromone derivatives as potent agonists for the orphan G protein-coupled receptor GPR35 opens up new avenues for treating diseases where this receptor is implicated. ebi.ac.uk

| Biological Target/Pathway | Therapeutic Area | Key Research Findings |

|---|---|---|

| Protein Kinase CK2 | Cancer | Chromone-2-aminothiazole derivatives act as potent inhibitors, inducing apoptosis in cancer cells. nih.gov |

| Monoamine Oxidases (MAO-A, MAO-B) | Neurodegenerative Diseases | Chromone-based compounds show potent and selective inhibition of MAO enzymes, relevant for Parkinson's and Alzheimer's diseases. nih.govnih.gov |

| Orphan G protein-coupled receptor (GPR35) | Inflammatory Diseases, Pain | 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids are among the most potent GPR35 agonists discovered to date. ebi.ac.uk |

| Cyclooxygenase-2 (COX-2) | Inflammation | Certain chromone derivatives have been evaluated as potential COX-2 inhibitors. researchgate.net |

| SARS-CoV-2 Spike Glycoprotein | Infectious Disease | Molecular docking studies suggest chromone may serve as an effective inhibitor of the virus. biointerfaceresearch.com |

Development of this compound as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study biological processes and validate therapeutic targets. An effective probe must be potent, selective, and cell-permeable. nih.gov The structure of this compound makes it an intriguing candidate for development as a chemical probe. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing reporter tags, such as fluorescent dyes or affinity labels, or for radiolabeling.

For instance, a related compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was successfully tritium-labeled to create a powerful radioligand for studying the GPR35 receptor. ebi.ac.uk This demonstrates the feasibility of using 6-bromo-chromones as scaffolds for high-affinity research tools. By functionalizing this compound, researchers could develop probes to:

Visualize Target Engagement: A fluorescently tagged version could be used in cellular imaging to confirm that the compound binds to its intended target protein within a cell.

Identify Binding Partners: An affinity-based probe could be used in proteomic experiments to pull down its cellular targets, helping to identify new biological pathways modulated by this class of compounds.

Quantify Receptor Occupancy: A radiolabeled version could be used in binding assays to determine the affinity of other, non-labeled compounds for the target receptor. ebi.ac.uk

The development of such a tool would be invaluable for validating the therapeutic targets of this specific chromone and for discovering new biological functions. nih.gov

Advanced Synthetic Methodologies for Diversifying the Chromone Library

To fully explore the therapeutic potential of chromones, it is essential to develop efficient and versatile synthetic methods for creating large and diverse libraries of these compounds. mdpi.com While classical methods for chromone synthesis exist, they often require harsh conditions. ijrpc.com Modern organic synthesis offers several advanced strategies to overcome these limitations.

Future efforts will likely leverage methodologies such as:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, accelerating the discovery process for novel chromone-based ligands. mdpi.com

One-Pot and Multicomponent Reactions: These strategies allow for the construction of complex molecules in a single step from simple starting materials, increasing synthetic efficiency and enabling the rapid generation of diverse derivatives. researchgate.net

Switchable Transformations: Innovative methods have been developed where the reaction outcome can be switched between forming a chromone or a different heterocyclic system (like a benzofuran) simply by changing the catalyst or reaction conditions, providing access to greater structural diversity from common precursors. acs.org

Transition-Metal Catalysis and Metal-Free Reactions: The use of novel catalytic systems, including palladium-catalyzed reactions and metal-free tandem processes, offers new pathways to functionalize the chromone core in ways that are not possible with traditional methods. acs.orgresearchgate.net

These advanced synthetic tools will be critical for building extensive libraries of chromone derivatives, which can then be screened to identify new lead compounds and research probes. researchgate.net

| Synthetic Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Faster reaction times, improved yields, safe, and cost-effective. mdpi.com |

| Switchable Ring-Opening Reaction | A base-promoted reaction of 3-alkynyl-4-pyrones that can be switched to produce either chromones or benzofurans. | High selectivity under mild conditions, atom-economic, and scalable. acs.org |

| One-Pot Three-Component Protocol | Combines multiple reactants in a single step to form a complex product. | High efficiency, rapid increase in molecular complexity, and operational simplicity. researchgate.net |

| Palladium-Catalyzed Cyclocarbonylation | Uses a palladium catalyst to form the chromone ring from o-iodophenols and terminal acetylenes. | Provides a direct route to the chromone core. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via Claisen-Schmidt condensation or acid/base-catalyzed cyclization of brominated aromatic aldehydes with hydroxyacetophenones. For example, cyclization using DMSO/I₂ yields chromenone derivatives (e.g., 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one) . Reaction parameters like solvent polarity (ethanol vs. DMF), temperature, and catalyst choice (e.g., L-proline or CuCl₂) significantly impact yield and purity. Purification often involves recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.79–8.02 ppm for bromophenyl groups) .

- IR Spectroscopy : Detects C=O (1651 cm⁻¹) and C-Br (≈500 cm⁻¹) stretches .

- LCMS : Confirms molecular ion peaks (e.g., m/z 384 [M+H]⁺ for bromothiophene analogs) .

- X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles (e.g., near-orthogonal chromene-phenyl planes) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated chromenones, and what challenges arise in refining disordered substituents?

- Answer : SHELXL is widely used for refining crystal structures, particularly for resolving halogen disorder (e.g., Br/F positional ambiguity). Challenges include modeling anisotropic displacement parameters and hydrogen bonding networks (e.g., intramolecular N–H⋯O bonds forming S(6) ring motifs). Software like ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing . For example, highlights the use of SHELXL to analyze dihedral angles between chromene and fluorophenyl groups.

Q. How do halogen substituents (Br, F) influence the electronic structure and reactivity of chromen-4-one derivatives?

- Answer : Bromine enhances electrophilic aromatic substitution reactivity, while fluorine induces electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions. Substituents at the 3- and 6-positions significantly alter π-π stacking interactions and bioactivity (e.g., antimicrobial potency in halogenated analogs) . Computational studies (e.g., DFT) can quantify these electronic effects .

Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo studies for brominated chromenones?

- Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:

- Prodrug design : Masking hydroxyl groups (e.g., acetylation) to enhance membrane permeability .

- Structural analogs : Introducing trifluoromethyl or methylamino groups to improve metabolic resistance (e.g., 3-chloro-4H-chromen-4-one derivatives) .

- Pharmacokinetic profiling : Using LC-MS/MS to monitor plasma stability and metabolite formation .

Methodological Focus

Q. How do computational methods predict the interaction of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or microbial enzymes. For instance, tetrazole-linked chromenones (e.g., compound 12d ) show strong docking scores with bacterial DNA gyrase, correlating with experimental MIC values . MD simulations further assess dynamic interactions, such as hydrogen bond persistence with active-site residues .

Q. What experimental designs optimize regioselectivity in chromenone functionalization?

- Answer : Lewis acid catalysis (e.g., AlCl₃) directs electrophilic substitution to the 3-position, as seen in the synthesis of 3-chloro derivatives via DMSO/CuCl₂ cyclization . Protecting groups (e.g., tert-butyl carbamates) prevent unwanted side reactions during multi-step syntheses .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar chromenones?

- Answer : Cross-validate using standardized assays (e.g., CLSI guidelines for antimicrobial testing) and control for substituent effects (e.g., bromine vs. chlorine at position 6). and highlight how minor structural changes (e.g., hydroxyl vs. methyl groups) drastically alter anticancer IC₅₀ values.

Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.